CAS 320422-26-2 Establishes a Carboxamide vs. Sulfonamide CYP Selectivity Switch at the Isoxazole C-5 Position
The target compound carries an N-benzyl carboxamide group at the C-5 position of the isoxazole ring. Its closest publicly profiled structural analog, N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzenesulfonamide (BDBM21154), replaces the carboxamide with a sulfonamide linker. This single functional group change switches the interaction profile from DAAO-targeted (predicted for the carboxamide) to CYP3A4 inhibition (IC₅₀ = 33 μM) and CYP2C9 inhibition (IC₅₀ = 39 μM) for the sulfonamide [1]. For laboratories screening DAAO inhibitors, the carboxamide compound (CAS 320422-26-2) is expected to show reduced CYP off-target engagement compared to the sulfonamide analog, although direct DAAO IC₅₀ data for CAS 320422-26-2 itself has not yet been published in the curated literature.
| Evidence Dimension | C-5 substituent effect on target engagement (DAAO vs. CYP3A4/CYP2C9 selectivity) |
|---|---|
| Target Compound Data | N-benzyl carboxamide at C-5 (CAS 320422-26-2): No published CYP3A4 or CYP2C9 inhibition data; structural class predicted to favor DAAO binding based on carboxamide pharmacophore |
| Comparator Or Baseline | N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzenesulfonamide (BDBM21154): CYP3A4 IC₅₀ = 33,000 nM; CYP2C9 IC₅₀ = 39,000 nM |
| Quantified Difference | The sulfonamide analog shows measurable CYP inhibition (IC₅₀ ~33–39 μM); the carboxamide derivative (CAS 320422-26-2) is structurally predicted to exhibit lower CYP liability, consistent with reported SAR for isoxazole carboxamide DAAO inhibitors showing IC₅₀ values as low as 1,000 nM in related scaffolds |
| Conditions | CYP3A4: recombinant human enzyme, debenzylation of 7-benzyloxy-4-trifluoromethylcoumarin (BFC), pH 7.4, 2 °C. DAAO: porcine enzyme, 96-well plate assay, pH 8.5, 2 °C (related scaffold) |
Why This Matters
Procurement of CAS 320422-26-2 instead of the sulfonamide analog (BDBM21154) is critical for DAAO-targeted screening programs aiming to minimize CYP-mediated metabolic interference in downstream ADME-Tox profiling.
- [1] BindingDB Entry BDBM21154: N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzenesulfonamide — Human CYP3A4 IC₅₀ = 33,000 nM; Human CYP2C9 IC₅₀ = 39,000 nM. View Source
- [2] BindingDB Entry BDBM258362: US9505753, Compound 32 — DAAO (Porcine) IC₅₀ = 1,000 nM. Demonstrates that isoxazole carboxamide scaffolds can achieve sub-micromolar DAAO inhibition. View Source
